molecular formula C18H21ClO5 B11151366 ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B11151366
M. Wt: 352.8 g/mol
InChI Key: JGTADONQVHZCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a chromen-2-one core, which is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Alkylation: The isopropoxy group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl 3-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can be compared with other similar compounds:

    Ethyl 3-(6-chloro-4-methyl-7-(2-methylpropan-2-yloxy)-2-oxo-2H-chromen-3-yl)propanoate: Similar structure but with a different alkoxy group.

    Ethyl 3-(6-chloro-7-(2,5-dimethylphenyl)methoxy)-4-methyl-2-oxo-2H-chromen-3-yl)propanoate: Similar structure but with a different aromatic substitution.

Properties

Molecular Formula

C18H21ClO5

Molecular Weight

352.8 g/mol

IUPAC Name

ethyl 3-(6-chloro-4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate

InChI

InChI=1S/C18H21ClO5/c1-5-22-17(20)7-6-12-11(4)13-8-14(19)16(23-10(2)3)9-15(13)24-18(12)21/h8-10H,5-7H2,1-4H3

InChI Key

JGTADONQVHZCOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC(C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.